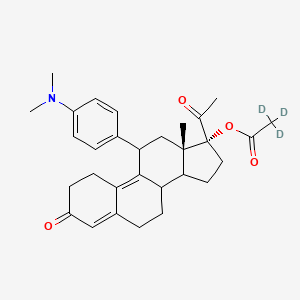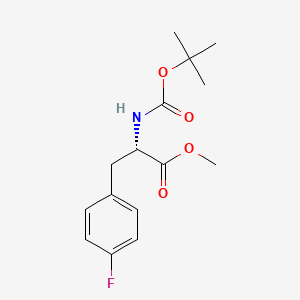
2,5,8,11,14-Heptadecapentayn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11,14-Heptadecapentayn-1-ol is an organic compound with the molecular formula C17H16O It is characterized by the presence of multiple triple bonds (alkyne groups) and a hydroxyl group (-OH) at the terminal position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Heptadecapentayn-1-ol typically involves the use of alkyne coupling reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,11,14-Heptadecapentayn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group (aldehyde or ketone) using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst in an inert atmosphere.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers, amines, or thioethers.
Aplicaciones Científicas De Investigación
2,5,8,11,14-Heptadecapentayn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2,5,8,11,14-Heptadecapentayn-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple triple bonds and the hydroxyl group allows for diverse interactions with molecular targets, contributing to its potential biological activities.
Comparación Con Compuestos Similares
2,5,8,11,14-Heptadecapentayn-1-ol can be compared with other polyynes and alkynols:
Similar Compounds: Octadeca-2,5,8,11,14,17-hexayn-1-ol, Nonadeca-2,5,8,11,14,17,20-heptayn-1-ol.
Propiedades
IUPAC Name |
heptadeca-2,5,8,11,14-pentayn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2,5,8,11,14,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZAWIXSFOCVCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCC#CCC#CCC#CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590495.png)
![N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B590496.png)
![4-n-Pentylphenol-[d5]](/img/structure/B590497.png)
![2H-Pyrimido[2,1-c][1,2,4]triazine-4-thiol](/img/structure/B590498.png)






